molecular formula C22H19N5O B2862349 N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226455-84-0

N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2862349
CAS No.: 1226455-84-0
M. Wt: 369.428
InChI Key: FRESHBNGFQHKME-UHFFFAOYSA-N
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Description

N-[(2-Methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a phenyl group at position 1, a pyridin-4-yl group at position 5, and a 2-methylbenzyl carboxamide substituent at position 2. Its molecular formula is C22H19N5O, with a molecular weight of 377.43 g/mol. Structural confirmation would rely on NMR, HRMS, and HPLC, consistent with standard protocols for triazole derivatives .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-16-7-5-6-8-18(16)15-24-22(28)20-21(17-11-13-23-14-12-17)27(26-25-20)19-9-3-2-4-10-19/h2-14H,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRESHBNGFQHKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the addition of the sulfonyl amine group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation reactions using benzoyl chloride and a suitable catalyst.

    Addition of the Sulfonyl Amine Group: This can be done through sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and properties between the target compound and analogs from the evidence:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Structural Features Source
Target Compound 1-Ph, 5-Pyridin-4-yl, 4-(2-methylbenzyl)carboxamide 377.43 Pyridine at C5; simple phenyl at C1 N/A
1-(3-Chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (L741-2119) 1-(3-Cl-Ph), 5-Pyridin-4-yl, 4-(2-methylbenzyl) 403.87 Chlorine at C1-phenyl; increased lipophilicity
1-(5-Chloro-2-methoxyphenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (L741-2606) 1-(5-Cl-2-OMe-Ph), 5-Pyridin-4-yl, 4-(2-methylbenzyl) 433.90 Methoxy and Cl at C1-phenyl; higher steric bulk
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) Complex aryl groups, sulfonamide at C4 ~550 (estimated) Sulfonamide; fluorinated aryl; H-bond donors
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide Benzoisoxazole at C1; cyano at C4 ~450 (estimated) Fused ring system; electron-withdrawing cyano

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine (L741-2119) and cyano () increase polarity but reduce metabolic stability. Hydrogen-Bond Donors: Sulfonamide () and hydroxyl groups improve solubility and target interaction but may reduce membrane permeability.
  • Molecular Weight : The target compound (377.43 g/mol) is lighter than analogs with halogen or fused-ring substituents (>400 g/mol), suggesting better bioavailability .

Structure-Activity Relationship (SAR) Insights :

  • Pyridinyl Group : Critical for kinase/Hsp90 binding ().
  • Halogen Substituents : Chlorine (L741-2119) may enhance target affinity but increase toxicity risks.
  • Carboxamide Linker : The 2-methylbenzyl group balances lipophilicity and solubility, unlike bulkier substituents in .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The target compound’s pyridinyl and benzyl groups suggest moderate aqueous solubility, whereas halogenated analogs () may require formulation adjustments.
  • Metabolic Stability : Simple substituents (phenyl, pyridinyl) likely improve metabolic stability compared to sulfonamide or benzoisoxazole derivatives .
  • Melting Points : Most triazole-carboxamides in the evidence are solids with decomposition points >250°C, indicating thermal stability .

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